Target Selectivity: PU141 Demonstrates Restricted CBP/p300 Profiling vs. Pan-HAT Inhibitor PU139
In head-to-head selectivity profiling against a panel of recombinant HAT enzymes (Gcn5, PCAF, CBP, p300), PU141 exhibited activity exclusively toward CBP and p300, whereas the N-phenyl analog PU139 inhibited all four targets [1]. This stark selectivity divergence arises from the N-benzyl substitution of PU141, which restricts its target spectrum compared to the pan-inhibitory N-phenyl derivative [1].
| Evidence Dimension | Target inhibition profile (enzyme panel) |
|---|---|
| Target Compound Data | Inhibits CBP and p300 only |
| Comparator Or Baseline | PU139 inhibits Gcn5, PCAF, CBP, and p300 |
| Quantified Difference | PU141 lacks inhibition of Gcn5 and PCAF, targets 2 of 4 enzymes vs. 4 of 4 for PU139 |
| Conditions | In vitro biochemical assay using recombinant HAT enzymes (DELFIA format) |
Why This Matters
This selectivity eliminates confounding off-HAT effects, enabling unambiguous attribution of cellular phenotypes to CBP/p300 inhibition in functional studies.
- [1] Gajer JM, Furdas SD, Gründer A, Gothwal M, Heinicke U, Keller K, et al. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. Oncogenesis. 2015;4:e137. View Source
